Sodium Diethyldithiocarbamate-d10
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Overview
Description
Sodium Diethyldithiocarbamate-d10 is a deuterated form of Sodium Diethyldithiocarbamate, an organosulfur compound with the formula NaS₂CN(C₂H₅)₂. It is a pale yellow, water-soluble salt commonly used as a chelating agent for transition metal ions and as a precursor to various industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The compound is often crystallized from water as the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can be alkylated using reagents like dichloromethane.
Complex Formation: It reacts with various metal salts to form transition metal dithiocarbamate complexes.
Common Reagents and Conditions
Oxidation: Iodine (I₂) is commonly used as an oxidizing agent.
Substitution: Dichloromethane (CH₂Cl₂) is used for alkylation reactions.
Complex Formation: Metal salts such as iron (Fe) are used to form complexes.
Major Products
Oxidation: Thiuram disulfides.
Substitution: Alkylated dithiocarbamates.
Complex Formation: Transition metal dithiocarbamate complexes.
Scientific Research Applications
Sodium Diethyldithiocarbamate-d10 has a wide range of applications in scientific research:
Mechanism of Action
Sodium Diethyldithiocarbamate-d10 exerts its effects primarily through its metal-chelating properties. It binds to metal ions such as copper, iron, and zinc, forming stable complexes. This chelation inhibits the activity of metal-dependent enzymes, such as superoxide dismutase, leading to various biological effects . The compound also induces oxidative stress by disrupting the redox balance within cells .
Comparison with Similar Compounds
Similar Compounds
Sodium Dimethyldithiocarbamate: Similar in structure but with methyl groups instead of ethyl groups.
Zinc Diethyldithiocarbamate: Contains zinc instead of sodium.
Ammonium Pyrrolidinedithiocarbamate: Contains an ammonium ion and a pyrrolidine ring.
Uniqueness
Sodium Diethyldithiocarbamate-d10 is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other dithiocarbamates .
Properties
Molecular Formula |
C5H10NNaS2 |
---|---|
Molecular Weight |
181.3 g/mol |
IUPAC Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI Key |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Origin of Product |
United States |
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